Cas no 1895196-94-7 (4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester)
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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- MDL: MFCD34187229
- Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h7,9H,6,8H2,1-5H3
- InChI Key: GJCUTGXTLPEJDI-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C=O)C(C)(C)C1
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126217-250mg |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 95% | 250mg |
$490 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1126217-500mg |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 95% | 500mg |
$965 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1126217-1g |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 95% | 1g |
$1815 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1126217-5g |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 95% | 5g |
$6760 | 2023-09-03 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1112-1g |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 97% | 1g |
¥13815.43 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1112-5g |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 97% | 5g |
¥51414.37 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1112-500mg |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 97% | 500mg |
¥7344.91 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1112-250mg |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
1895196-94-7 | 97% | 250mg |
¥3672.45 | 2024-04-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY397360-1g |
1-Boc-4,4-dimethylpyrrolidine-3-carbaldehyde |
1895196-94-7 | ≥95% | 1g |
¥9855.00 | 2025-04-17 |
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Suppliers
4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction to 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1895196-94-7)
The compound 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, identified by the CAS number 1895196-94-7, represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrrolidine class of heterocycles, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a formyl group and a tert-butyl ester moiety, make it a versatile intermediate in the synthesis of more complex pharmacophores.
Recent research in medicinal chemistry has highlighted the importance of pyrrolidine derivatives in the development of novel therapeutic agents. The 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester serves as a crucial building block for constructing intricate molecular frameworks. Its reactivity allows for further functionalization, enabling chemists to explore a wide range of chemical transformations that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
In particular, the formyl group attached to the pyrrolidine ring provides a reactive site for condensation reactions, such as Schiff base formation, which is a common strategy in drug design. Additionally, the tert-butyl ester group enhances the stability of the molecule during synthetic processes while also serving as a handle for subsequent derivatization. These characteristics make 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester an invaluable asset in synthetic organic chemistry.
Current studies in pharmaceutical research are increasingly focusing on the development of small-molecule inhibitors targeting various biological pathways. Pyrrolidine derivatives have shown promise in this area due to their ability to interact with biological targets such as enzymes and receptors. The structural motif present in 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester aligns well with this trend, offering a scaffold that can be modified to achieve high selectivity and potency.
One notable application of this compound is in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV and cancer. The formyl group can be utilized to form covalent bonds with catalytic residues on the enzyme surface, leading to the development of potent and selective inhibitors. Furthermore, the tert-butyl ester group can be hydrolyzed under specific conditions to reveal a carboxylic acid functionality, which can be further modified to enhance binding affinity.
The versatility of 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester extends beyond protease inhibition. It has also been explored as a precursor in the synthesis of kinase inhibitors, which play a crucial role in cancer therapy. By incorporating additional functional groups into the pyrrolidine core, researchers can fine-tune the properties of these molecules to achieve optimal pharmacokinetic profiles.
Advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict how different modifications of 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester will interact with biological targets. This approach has significantly reduced the time and cost associated with hit identification and lead optimization.
The synthesis of 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step organic transformations that highlight modern synthetic methodologies. Recent innovations in catalysis and green chemistry have made it possible to produce this compound with high yields and minimal environmental impact. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently.
In conclusion, 4-Formyl-3,3-dimethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1895196-94-7) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an essential tool for chemists working on next-generation therapeutics. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases.
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